An In-depth Technical Guide to 2-Chloro-6-methoxyquinoxaline (CAS: 55687-11-1): Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-6-methoxyquinoxaline (CAS: 55687-11-1): Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Chloro-6-methoxyquinoxaline, a key heterocyclic building block for researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.
Core Properties of 2-Chloro-6-methoxyquinoxaline
2-Chloro-6-methoxyquinoxaline is a substituted quinoxaline, a class of bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring. The presence of the chloro and methoxy groups at specific positions imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with therapeutic potential.
Table 1: Physicochemical Properties of 2-Chloro-6-methoxyquinoxaline
| Property | Value | Source |
| CAS Number | 55687-11-1 | [PubChem][1] |
| Molecular Formula | C₉H₇ClN₂O | [PubChem][1] |
| Molecular Weight | 194.62 g/mol | [PubChem][1] |
| IUPAC Name | 2-chloro-6-methoxyquinoxaline | [PubChem][1] |
| Canonical SMILES | COC1=CC2=NC=C(N=C2C=C1)Cl | [PubChem][1] |
| Appearance | White to off-white solid (predicted) | - |
| XLogP3 | 2.2 | [PubChem][1] |
Synthesis of 2-Chloro-6-methoxyquinoxaline: A Two-Step Approach
The synthesis of 2-Chloro-6-methoxyquinoxaline is typically achieved through a reliable two-step process, which is a common strategy for preparing substituted quinoxalines. This involves the initial formation of a quinoxalinone intermediate followed by a chlorination step.
Step 1: Condensation to form 6-Methoxyquinoxalin-2(1H)-one
The foundational step is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent. For the synthesis of 6-methoxyquinoxalin-2(1H)-one, 4-methoxy-1,2-phenylenediamine is reacted with glyoxylic acid.
Causality of Experimental Choices:
-
Starting Materials: 4-methoxy-1,2-phenylenediamine provides the benzene ring with the desired methoxy substituent at the 6-position of the final quinoxaline core. Glyoxylic acid serves as a straightforward and commercially available two-carbon electrophile to form the pyrazinone ring.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or water to facilitate the condensation and subsequent cyclization. The reaction is often heated to drive the dehydration and ring closure to completion.
Experimental Protocol: Synthesis of 6-Methoxyquinoxalin-2(1H)-one
-
To a solution of 4-methoxy-1,2-phenylenediamine (1.0 equivalent) in a mixture of ethanol and water, add a solution of glyoxylic acid monohydrate (1.05 equivalents) in water.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-methoxyquinoxalin-2(1H)-one.
Step 2: Chlorination to 2-Chloro-6-methoxyquinoxaline
The hydroxyl group of the quinoxalinone intermediate is then converted to a chlorine atom using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.
Causality of Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that readily converts the tautomeric hydroxyl form of the quinoxalinone to the desired chloroquinoxaline.
-
Reaction Conditions: The reaction is typically performed neat or in a high-boiling inert solvent. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can accelerate the reaction. Heating is necessary to drive the reaction to completion.
Experimental Protocol: Synthesis of 2-Chloro-6-methoxyquinoxaline
-
In a well-ventilated fume hood, carefully add 6-methoxyquinoxalin-2(1H)-one (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Characterization
Thorough characterization of 2-Chloro-6-methoxyquinoxaline is essential to confirm its identity and purity. Standard spectroscopic techniques are employed for this purpose.
Table 2: Spectroscopic Data for 2-Chloro-6-methoxyquinoxaline
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (δ) in CDCl₃: Aromatic protons expected in the range of 7.0-8.5 ppm. The methoxy group (CH₃) protons would appear as a singlet around 3.9 ppm. The single proton on the pyrazine ring is expected to be the most downfield aromatic signal.[2] |
| ¹³C NMR | Predicted chemical shifts (δ) in CDCl₃: Aromatic carbons typically appear between 110-160 ppm. The carbon bearing the chlorine atom would be significantly deshielded. The methoxy carbon is expected around 55-60 ppm.[3] |
| Mass Spectrometry (MS) | Expected molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a monochlorinated compound. The nominal mass of the most abundant isotope would be 194. Common fragmentation patterns may involve the loss of the chloro group, the methoxy group, or a methyl radical.[2][4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm⁻¹) are expected for C-O stretching (aryl ether) around 1250-1000 cm⁻¹, C=N stretching around 1620-1550 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and C-Cl stretching in the 850-550 cm⁻¹ range.[5][6] |
Experimental Protocol: Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Assign peaks based on chemical shifts, coupling constants, and integration values.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the molecular ion peak and characteristic isotopic patterns and fragmentation.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Reactivity and Applications in Medicinal Chemistry
The chemical reactivity of 2-Chloro-6-methoxyquinoxaline is dominated by the chloro substituent at the 2-position of the electron-deficient quinoxaline ring system. This makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions and a versatile substrate for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 2-position is highly activated towards displacement by nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring. This allows for the facile introduction of a wide range of substituents.
-
With N-nucleophiles (Amines): Reaction with primary or secondary amines is a common strategy to synthesize 2-aminoquinoxaline derivatives, which are prevalent scaffolds in kinase inhibitors.
-
With O-nucleophiles (Alcohols, Phenols): Alkoxides and phenoxides can displace the chloride to form 2-alkoxy or 2-aryloxyquinoxalines.
-
With S-nucleophiles (Thiols): Thiolates readily react to yield 2-(alkylthio)- or 2-(arylthio)quinoxalines.
Palladium-Catalyzed Cross-Coupling Reactions
2-Chloro-6-methoxyquinoxaline is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form 2-aryl- or 2-vinyl-6-methoxyquinoxalines.
-
Buchwald-Hartwig Amination: An alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines or for achieving higher yields and milder conditions.[7][8]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties at the 2-position, which can be further functionalized.[9]
Application in Kinase Inhibitor Synthesis
The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors due to its ability to mimic the adenine core of ATP and form crucial hydrogen bonds in the kinase hinge region. 2-Chloro-6-methoxyquinoxaline serves as a key starting material for the synthesis of potent kinase inhibitors targeting various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[10][11]
For instance, derivatives of 2-aminoquinoxalines have shown significant inhibitory activity against kinases like Src and Abl.[1][12] The synthesis of these inhibitors often involves a Buchwald-Hartwig amination or an SNAr reaction using 2-Chloro-6-methoxyquinoxaline as the electrophilic partner.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Chloro-6-methoxyquinoxaline. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Chloro-6-methoxyquinoxaline is a versatile and valuable building block in modern organic and medicinal chemistry. Its straightforward synthesis and the high reactivity of the 2-chloro position make it an ideal starting material for the construction of diverse molecular scaffolds. The demonstrated utility of the quinoxaline core in kinase inhibitors underscores the importance of this intermediate in the development of novel therapeutics. This guide provides a solid foundation for researchers to confidently utilize 2-Chloro-6-methoxyquinoxaline in their synthetic endeavors.
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